Yuanhuacin
Overview
Description
Gnidilatidin is a daphnane diterpenoid compound derived from the flowers of Daphne genkwa. It is known for its extensive anti-tumor activity and has been studied for its potential in cancer treatment . Gnidilatidin is a DNA-damaging agent with orally active properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of gnidilatidin involves the extraction from the flowers of Daphne genkwa. The process includes the following steps:
Extraction: The flowers are dried and subjected to solvent extraction to obtain the crude extract.
Purification: The crude extract is then purified using chromatographic techniques to isolate gnidilatidin.
Industrial Production Methods
Industrial production of gnidilatidin follows similar extraction and purification methods but on a larger scale. The use of high-pressure liquid chromatography (HPLC) and other advanced purification techniques ensures the high purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Gnidilatidin undergoes various chemical reactions, including:
Oxidation: Gnidilatidin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in gnidilatidin.
Substitution: Substitution reactions can introduce new functional groups into the gnidilatidin molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of gnidilatidin, each with unique biological activities .
Scientific Research Applications
Gnidilatidin has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying daphnane diterpenoids.
Biology: Investigated for its effects on cellular processes and gene expression.
Medicine: Explored for its anti-tumor and anti-metastatic properties, particularly in melanoma treatment.
Industry: Potential applications in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Gnidilatidin exerts its effects through several mechanisms:
DNA Damage: It acts as a DNA-damaging agent, leading to cell cycle arrest and apoptosis.
Protein Kinase C Binding: Gnidilatidin binds to protein kinase C, triggering various cellular effects.
Gene Expression Regulation: It upregulates tumor suppressor genes such as Egr1 and downregulates metastasis-associated genes like Id2 and Sytl2
Comparison with Similar Compounds
Similar Compounds
Mezerein: An analogue of gnidilatidin with similar anti-cancer properties.
Yuanhuacine: Another daphnane diterpenoid with extensive anti-tumor activity.
Uniqueness
Gnidilatidin is unique due to its specific molecular structure and the combination of its DNA-damaging and gene expression regulatory properties. Its ability to inhibit metastasis-associated genes without cytotoxicity at certain concentrations sets it apart from other similar compounds .
Properties
IUPAC Name |
[(1R,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O10/c1-6-7-8-9-10-11-15-18-34-45-30-26-29-33(20-38,44-29)32(41)35(42)25(19-22(4)27(35)39)37(26,47-34)23(5)28(36(30,46-34)21(2)3)43-31(40)24-16-13-12-14-17-24/h10-19,23,25-26,28-30,32,38,41-42H,2,6-9,20H2,1,3-5H3/b11-10+,18-15+/t23-,25-,26+,28-,29+,30-,32-,33+,34?,35-,36+,37+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSGRJNIABXQJQ-CAAOHEDASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H]([C@@]4(O1)[C@@H]([C@H]([C@@]3(O2)C(=C)C)OC(=O)C7=CC=CC=C7)C)C=C(C6=O)C)O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60195-70-2 | |
Record name | Yuanhuacin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060195702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | From Gnidia | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=270919 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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